![molecular formula C25H27N3O2 B6041814 2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B6041814.png)
2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol, also known as DPMP, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. DPMP is a derivative of the opioid receptor antagonist naltrexone and has been found to have unique properties that make it a promising candidate for a variety of applications.
作用機序
The exact mechanism of action of 2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol is not fully understood, but it is believed to work by binding to opioid receptors in the brain and blocking the effects of opioids. This can help to reduce cravings and withdrawal symptoms in individuals who are addicted to opioids.
Biochemical and Physiological Effects:
2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol has been found to have a number of biochemical and physiological effects. It has been shown to reduce the effects of opioids, including analgesia, sedation, and respiratory depression. It has also been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of using 2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol in lab experiments is that it has a well-defined mechanism of action and is relatively easy to synthesize. However, there are also some limitations to its use. For example, 2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are a number of potential future directions for research on 2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol. One area of interest is in the development of new treatments for opioid addiction. 2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol may also have potential for the treatment of other conditions, such as chronic pain and inflammation. Further research is needed to fully understand the potential applications of 2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol and to develop new therapies based on its unique properties.
In conclusion, 2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol is a chemical compound that has shown promise in a variety of scientific research applications. Its unique properties make it a promising candidate for the development of new therapies for opioid addiction and other conditions. Further research is needed to fully understand its mechanisms of action and potential applications.
合成法
2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol can be synthesized using a multi-step process that involves the reaction of various chemicals. The exact synthesis method can vary depending on the specific laboratory and equipment used, but typically involves the use of organic solvents and reagents such as methanol, acetic acid, and triethylamine.
科学的研究の応用
2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol has been the subject of numerous scientific studies and has shown potential for a variety of applications. One of the primary areas of research has been in the treatment of opioid addiction. 2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol has been found to reduce the effects of opioids and may be able to help individuals overcome addiction.
特性
IUPAC Name |
2-[(E)-(4-benzhydrylpiperazin-1-yl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-30-23-14-8-13-22(25(23)29)19-26-28-17-15-27(16-18-28)24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-14,19,24,29H,15-18H2,1H3/b26-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITQGBLFGUWVDH-LGUFXXKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-benzyl-1-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B6041731.png)
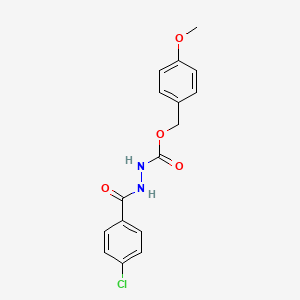
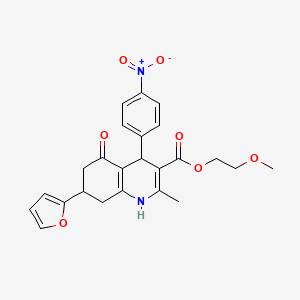
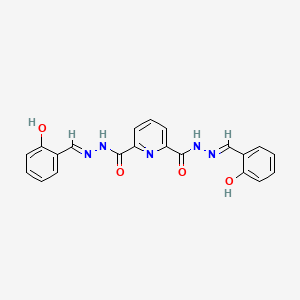
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B6041773.png)
![1-(3-methoxybenzyl)-N-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinamine](/img/structure/B6041787.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]propanamide](/img/structure/B6041793.png)
![N-[2-(cyclopentylthio)ethyl]-2-furamide](/img/structure/B6041798.png)
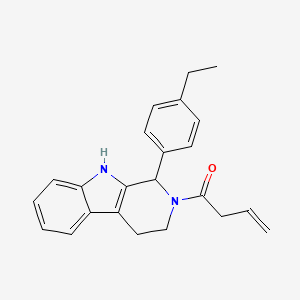
![3-chloro-6-fluoro-N'-[(3-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B6041807.png)
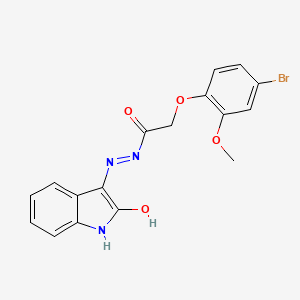
![8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B6041815.png)
![N-cyclopropyl-3-[1-(4-isopropoxybenzoyl)-3-piperidinyl]propanamide](/img/structure/B6041818.png)
![2-(1-azepanyl)-N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6041821.png)